molecular formula C9H8O3 B181652 3-Acetylbenzoic acid CAS No. 586-42-5

3-Acetylbenzoic acid

Cat. No. B181652
CAS RN: 586-42-5
M. Wt: 164.16 g/mol
InChI Key: CHZPJUSFUDUEMZ-UHFFFAOYSA-N
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Description

3-Acetylbenzoic acid is a compound with the linear formula CH3COC6H4CO2H . It has a molecular weight of 164.16 . It is used in the preparation of 3-(2-hydroxyethyl)benzyl alcohol and methyl 3-acetylbenzoate .


Synthesis Analysis

3-Acetoxybenzoic acid, a meta-substituted benzoic acid and an isomer of aspirin, can be synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride .


Molecular Structure Analysis

The molecular formula of 3-Acetylbenzoic acid is C9H8O3 . In the crystal structure of the compound, essentially planar molecules aggregate by centrosymmetric hydrogen-bond pairing of ordered carboxyl groups . Two close C—H···O intermolecular contacts exist: one is between a methyl H atom and the ketone of the adjacent molecule, and the second one is from a phenyl H atom to the carboxyl O atom of another molecule .


Physical And Chemical Properties Analysis

3-Acetylbenzoic acid is a white to light brown crystalline powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±25.0 °C at 760 mmHg, and a flash point of 175.3±19.7 °C . It has a molar refractivity of 43.2±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 133.5±3.0 cm3 .

Scientific Research Applications

  • Organic Chemistry
    • Application Summary : 3-Acetylbenzoic acid is used as an organic building block in the synthesis of various organic compounds .
    • Methods of Application : It has been used in the preparation of 3-(2-hydroxyethyl)benzyl alcohol and methyl 3-acetylbenzoate . The specific experimental procedures would depend on the target compound being synthesized.

Safety And Hazards

3-Acetylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-acetylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZPJUSFUDUEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277572
Record name 3-Acetylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylbenzoic acid

CAS RN

586-42-5
Record name 3-Acetylbenzoic acid
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Record name 3-Acetylbenzoic acid
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Record name 3-Acetylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
DE Fixler, JM Newman, RA Lalancette… - … Section E: Structure …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C9H8O3, essentially planar molecules [the carboxyl group makes a dihedral angle of 4.53 (7) with the plane of the ring, while the acid group …
Number of citations: 2 scripts.iucr.org
G Vijayakumari, N Iyandurai, M Raja, V Vetrivelan… - Chemical Physics …, 2023 - Elsevier
The antimalarial compound 3-AcetylBenzoic acid (3ABA) was characterized by spectroscopic and UV–Visible spectral techniques. The most stable structure of 3ABA molecule was …
Number of citations: 2 www.sciencedirect.com
R Nakamura, Y Obora, Y Ishii - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
… It is important that the present method provides a very simple route to acetylbenzoic acids, in particular, 3acetylbenzoic acid 2b, since the preparation of 2b calls for several stepwise …
Number of citations: 44 onlinelibrary.wiley.com
G Shen, M Liu, J Lu, T Meng - Tetrahedron Letters, 2019 - Elsevier
… Prompted by its fascinating biological activity, an efficient and practical synthesis of Vistusertib has been developed from 3-acetylbenzoic acid through six steps in 48% overall yield. …
Number of citations: 4 www.sciencedirect.com
X Kong, Y Dai, G Wu - Solid state nuclear magnetic resonance, 2017 - Elsevier
We report synthesis and solid-state 17 O NMR characterization of four site-specifically 17 O-labeled 2-acylbenzoic acids (2-RC(O)C 6 H 4 COOH) where R=H and CH 3 ): 2-[3- 17 O]…
Number of citations: 16 www.sciencedirect.com
RD Desai, KS Radha, RC Shah - Proceedings Mathematical Sciences, 1946 - ias.ac.in
IN continuation of the previous work of Desai ar, d Radha, 1 the actioi~ of acetic anhydride on methyl-7-resorcylate in presence of anhydrous aluminium chloride has been studied. This …
Number of citations: 2 www.ias.ac.in
G Vijayakumari, N Iyandurai, M Raja, V Vetrivelan… - researchgate.net
… For several years, the biological characteristics of 3-AcetylBenzoic Acid (3ABA) in combination with the physiologically active heterocycles have been studied [3,4]. Because of its …
Number of citations: 0 www.researchgate.net
GA Olah, AT Ku, J Sommer - The Journal of Organic Chemistry, 1970 - ACS Publications
… Protonated 3-acetylbenzoic acid shows two singlet resonance … the HO=C< and -C02H2 groups of protonated 3-acetylbenzoic acid are not directly conjugated. The resonance …
Number of citations: 0 pubs.acs.org
T Suzuki, N Muto, M Bando, Y Itoh, A Masaki… - …, 2014 - Wiley Online Library
… Thiazole 9 was synthesized from 3-acetylbenzoic acid 20, as shown in Scheme 2. Methyl esterification of 20 and subsequent bromination gave α-bromo-3-acetylbenzoic acid methyl …
JR Clarke, A Robertson - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… Gruber (Bey., 1938, 71, 106) obtained a ketone, kellinone, for which, since it could be degraded to furan-2: 3-dicarboxylic acid and to 2: 5-dimethoxy-4: 6-diethoxy-3-acetylbenzoic acid, …
Number of citations: 23 pubs.rsc.org

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